8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid is a complex organic compound with the molecular formula C19H35BrO4. It features a unique structure that includes a bromine atom, a hydroxyl group, and an acetyl group attached to a heptadecanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by acetylation and hydroxylation under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in dehalogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid involves its interaction with specific molecular targets. The hydroxyl and acetyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- 8-Acetyl-8-chloro-12-hydroxyheptadecanoic acid
- 8-Acetyl-8-iodo-12-hydroxyheptadecanoic acid
- 8-Acetyl-8-fluoro-12-hydroxyheptadecanoic acid
Comparison: Compared to its analogs, 8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine’s larger atomic size and different electronegativity compared to chlorine, iodine, and fluorine can result in distinct chemical and biological properties .
Properties
CAS No. |
57987-59-4 |
---|---|
Molecular Formula |
C19H35BrO4 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
8-acetyl-8-bromo-12-hydroxyheptadecanoic acid |
InChI |
InChI=1S/C19H35BrO4/c1-3-4-7-11-17(22)12-10-15-19(20,16(2)21)14-9-6-5-8-13-18(23)24/h17,22H,3-15H2,1-2H3,(H,23,24) |
InChI Key |
OOQLJRVBGIQLEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCC(CCCCCCC(=O)O)(C(=O)C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.